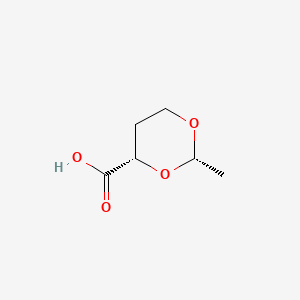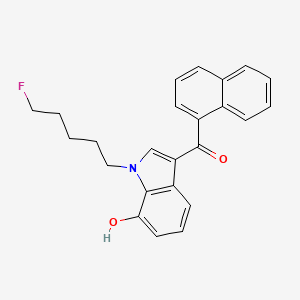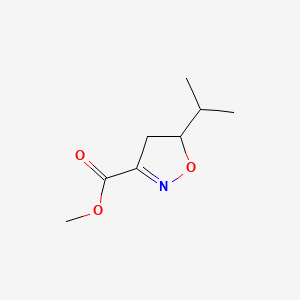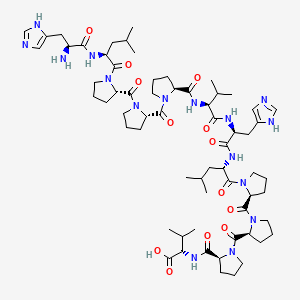
Alphadolone 3-|A-D-Glucuronide
Description
Alphadolone 3-|A-D-Glucuronide is a synthetic compound extensively utilized in the biomedical sector . It demonstrates substantial anti-inflammatory capabilities . Its operational mechanism primarily entails impeding pro-inflammatory mediators .
Molecular Structure Analysis
The molecular formula of this compound is C27H40O10. The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis
The chemical reactivity of acyl glucuronides, which this compound is a type of, has been studied extensively . Acyl glucuronides can undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis .Physical And Chemical Properties Analysis
The molecular weight of this compound is 524.6. More properties of this compound, such as physicochemical, thermodynamic, and other property data, are available from “ChemRTP”, a real-time chemical predictor based on an advanced QSPR .Scientific Research Applications
Overview of Glucuronidation in Drug Metabolism
Glucuronidation is a critical process in drug metabolism, involving the conjugation of drugs with glucuronic acid to facilitate their excretion. This process is essential for the detoxification and elimination of both endogenous substances and xenobiotics. Alphadolone 3-α-D-Glucuronide, as a glucuronide conjugate, represents a key metabolite in the pharmacokinetic profile of certain drugs, showcasing the body's capacity to render compounds more water-soluble and hence more easily excretable. Understanding the enzymatic pathways involved, such as those mediated by UDP-glucuronosyltransferase, is vital for assessing drug safety and efficacy, particularly in individuals with variations in metabolic capacity due to genetic polymorphisms or liver dysfunction (Shipkova & Wieland, 2005).
Glucuronide Metabolites and Therapeutic Monitoring
The therapeutic drug monitoring of glucuronide metabolites, including Alphadolone 3-α-D-Glucuronide, is an emerging field of interest. These metabolites can have both direct and indirect pharmacological effects, significantly impacting therapeutic outcomes. In certain cases, monitoring the concentrations of these metabolites can optimize drug dosing and enhance patient care, particularly for medications that are extensively metabolized to active or toxic glucuronides. This approach is especially relevant in the context of precision medicine, where individual variations in drug metabolism can affect treatment efficacy and safety (Shipkova & Wieland, 2005).
Role in Analgesia and Opioid Metabolism
Morphine and its metabolites, such as morphine-6-glucuronide, have been extensively studied to understand the role of glucuronidation in analgesia. While not directly related to Alphadolone 3-α-D-Glucuronide, this research provides a framework for understanding how glucuronide metabolites can influence drug activity and patient response. For instance, morphine-6-glucuronide is a potent analgesic, demonstrating the potential for glucuronide metabolites to contribute significantly to the pharmacological effects of their parent compounds. This highlights the importance of considering glucuronide metabolites in drug development and clinical use, particularly for drugs intended for pain management (Klimas & Mikus, 2014).
Implications for Drug Design and Development
The pharmacokinetics and pharmacodynamics of glucuronide metabolites are crucial considerations in drug design and development. Understanding the formation, activity, and elimination of these metabolites can guide the optimization of drug molecules for improved therapeutic profiles. For drugs that are primarily metabolized through glucuronidation, such as those yielding Alphadolone 3-α-D-Glucuronide, strategies to modulate their metabolic pathways can enhance efficacy, reduce toxicity, and minimize adverse drug interactions. This underscores the importance of glucuronidation studies in the early phases of drug development, ensuring that metabolite profiles are favorable for clinical use (Cashman & Macdougall, 2005).
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O10/c1-26-8-7-13(36-25-22(33)20(31)21(32)23(37-25)24(34)35)9-12(26)3-4-14-15-5-6-16(18(30)11-28)27(15,2)10-17(29)19(14)26/h12-16,19-23,25,28,31-33H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16+,19+,20-,21-,22+,23-,25+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVAPGVTSKDONA-IULWRGGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746978 | |
| Record name | (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70522-56-4 | |
| Record name | β-D-Glucopyranosiduronic acid, (3α,5α)-21-hydroxy-11,20-dioxopregnan-3-yl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70522-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3alpha,5alpha)-21-Hydroxy-11,20-dioxopregnan-3-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)



![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate](/img/structure/B586567.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)


